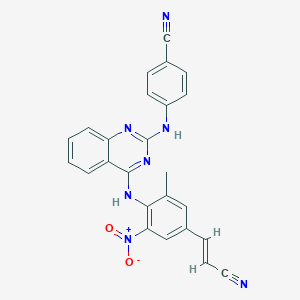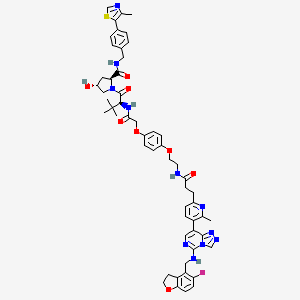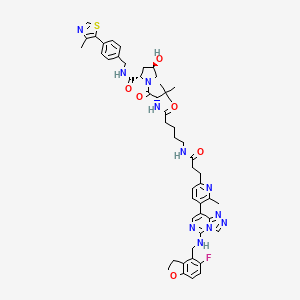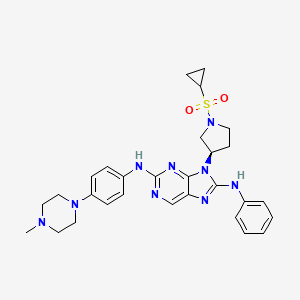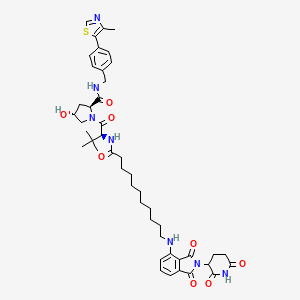
Mdm2-IN-1
説明
Mdm2-IN-1 is a useful research compound. Its molecular formula is C23H21Cl2FN2O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Therapeutic Target
Mdm2-IN-1, specifically MD-224, is a promising compound in cancer therapy, especially in inducing degradation of MDM2 (murine double minute 2), a primary inhibitor of the tumor suppressor p53. MD-224 has shown efficacy in achieving complete and durable tumor regression in vivo in leukemia cells and mouse xenograft tumor models, making it a potent candidate for further evaluations as a new class of anticancer agent (Li et al., 2018).
Role in Brain Tumors
The MDM2 gene has been found to be amplified and overexpressed in glioblastomas and anaplastic astrocytomas, accounting for 8-10% of these brain tumor types. This amplification may represent an alternative molecular mechanism by which these tumors escape from p53-regulated growth control, highlighting MDM2's potential as a therapeutic target in brain cancer (Reifenberger et al., 1993).
Ubiquitylation and p53 Regulation
Mdm2 plays a key role in the ubiquitylation and proteasomal-dependent degradation of p53, which is crucial in cancer development. Understanding Mdm2-mediated regulation of p53 can inform the development of new cancer therapeutic strategies (Marine & Lozano, 2010).
MDM2 Amplification in Tumorigenesis
MDM2 amplification in various cancers results in a loss of p53-dependent activities, such as apoptosis and cell-cycle arrest. Studies show that MDM2 amplification is frequent in sarcomas and is influenced by single-nucleotide polymorphisms (SNPs) in the MDM2 promoter, affecting cancer risk and treatment strategies (Oliner et al., 2016).
Potential in Multiple Myeloma Treatment
MDM2 overexpression in multiple myeloma cells promotes their proliferation and survival, suggesting that targeting MDM2 may be a valuable strategy in treating multiple myeloma (Teoh et al., 1997).
MDM2 in Non-Cancer Applications
MDM2 also plays roles beyond cancer, including in inflammation and autoimmune diseases. Its inhibition has shown therapeutic effects in experimental models of systemic lupus erythematosus, indicating potential applications in non-cancer diseases (Thomasová et al., 2012).
Enhanced Efficacy in Cancer Therapy
Targeted degradation of MDM2 has been explored to improve the efficacy of MDM2-p53 inhibitors in cancer therapy, particularly in acute myeloid leukemia (AML), showcasing the evolving strategies to enhance the impact of MDM2 inhibition (Wurz & Cee, 2019).
Diagnostic and Monitoring Tool
MDM2 has been explored as a diagnostic and prognostic marker, especially in brain tumor detection. A developed impedimetric immunosensor for MDM2 offers a sensitive, label-free method for detecting MDM2 in brain tissue, aiding in early tumor detection and monitoring (Elshafey et al., 2013).
特性
InChI |
InChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZEPFAYBPYQU-GEQKSPFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




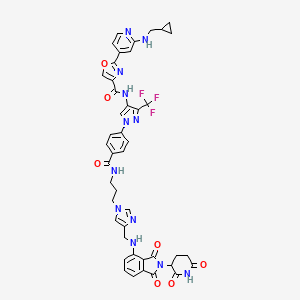


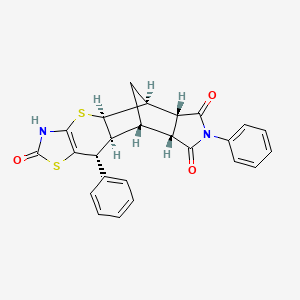
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
